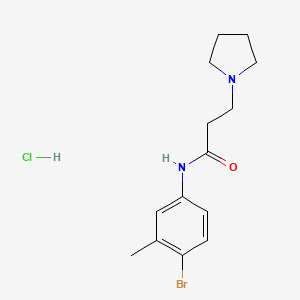![molecular formula C16H13ClN2OS2 B5956553 2-(13-BENZOTHIAZOL-2-YLSULFANYL)-N-[(4-CHLOROPHENYL)METHYL]ACETAMIDE](/img/structure/B5956553.png)
2-(13-BENZOTHIAZOL-2-YLSULFANYL)-N-[(4-CHLOROPHENYL)METHYL]ACETAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(13-Benzothiazol-2-ylsulfanyl)-N-[(4-chlorophenyl)methyl]acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(13-Benzothiazol-2-ylsulfanyl)-N-[(4-chlorophenyl)methyl]acetamide typically involves the reaction of benzothiazole derivatives with appropriate chlorinated aromatic compounds. One common method involves the nucleophilic substitution reaction of 2-mercaptobenzothiazole with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(13-Benzothiazol-2-ylsulfanyl)-N-[(4-chlorophenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors and dyes.
作用機序
The mechanism of action of 2-(13-Benzothiazol-2-ylsulfanyl)-N-[(4-chlorophenyl)methyl]acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The benzothiazole ring can interact with DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.
類似化合物との比較
Similar Compounds
- 2-(Benzothiazol-2-ylsulfanyl)-acetic acid (4-chloro-benzylidene)-hydrazide
- 2-(Benzothiazol-2-ylsulfanyl)-acetic acid (4-bromo-benzylidene)-hydrazide
- 2-(Benzothiazol-2-ylsulfanyl)-acetic acid (2-chloro-benzylidene)-hydrazide
Uniqueness
2-(13-Benzothiazol-2-ylsulfanyl)-N-[(4-chlorophenyl)methyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group enhances its lipophilicity and may improve its ability to penetrate cell membranes, making it a more effective therapeutic agent compared to its analogs.
特性
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(4-chlorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS2/c17-12-7-5-11(6-8-12)9-18-15(20)10-21-16-19-13-3-1-2-4-14(13)22-16/h1-8H,9-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWQMXWLXUCKNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-methylphenyl)-2-{4-oxo-2-[(2-thienylmethylene)hydrazono]-1,3-thiazolidin-5-yl}acetamide](/img/structure/B5956475.png)
![1-[5-(2-Chlorophenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B5956482.png)
![7-(4-methoxyphenyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5956488.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5956501.png)
![2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B5956507.png)
![5-benzyl-2-[4-(diphenylmethyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B5956513.png)
![{4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate](/img/structure/B5956514.png)
![ETHYL 5-ETHYL-4-PHENYL-2-({1,1,1-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]-3-METHOXY-3-OXOPROPAN-2-YL}AMINO)THIOPHENE-3-CARBOXYLATE](/img/structure/B5956531.png)
![1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B5956533.png)
![4-METHYL-2-[(4-METHYLBENZYL)SULFANYL]-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE](/img/structure/B5956541.png)

![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B5956559.png)
![4-{(E)-[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B5956564.png)
![1-[2-(3-methylphenoxy)butanoyl]-4-piperidinecarboxamide](/img/structure/B5956565.png)
